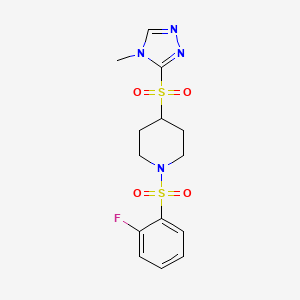

1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Description

This compound features a piperidine core substituted with two sulfonyl groups: a 2-fluorophenylsulfonyl moiety at position 1 and a 4-methyl-4H-1,2,4-triazol-3-ylsulfonyl group at position 2. Its synthesis likely follows methods analogous to those described for related compounds, involving sulfonylation reactions under controlled pH conditions (e.g., Na₂CO₃ at pH 9–10) . The 2-fluorophenyl group introduces electron-withdrawing effects, which may improve metabolic stability and target binding compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O4S2/c1-18-10-16-17-14(18)24(20,21)11-6-8-19(9-7-11)25(22,23)13-5-3-2-4-12(13)15/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUZUEHVXILNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 2-fluorophenyl with a suitable sulfonyl chloride, followed by the introduction of the piperidine ring. The final step involves the sulfonylation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, potentially inhibiting or activating them. The sulfonyl and triazole groups could play a key role in these interactions, possibly through hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Chloro-2-Methoxybenzenesulfonyl)-4-[(4-Methyl-4H-1,2,4-Triazol-3-yl)sulfonyl]piperidine

- Structural Differences : Replaces the 2-fluorophenyl group with a 5-chloro-2-methoxybenzenesulfonyl moiety.

- Impact on Properties: Molecular Weight: Higher (434.92 g/mol vs. ~396 g/mol for the target compound) due to chlorine and methoxy substituents . Bioactivity: Chlorine’s electronegativity may enhance binding to hydrophobic pockets, while methoxy groups could reduce metabolic clearance.

4-((4-Methyl-4H-1,2,4-Triazol-3-yl)sulfonyl)piperidine Hydrochloride

- Structural Differences : Lacks the 2-fluorophenylsulfonyl group.

- Impact on Properties :

- Simpler Scaffold : Reduced molecular complexity (C₈H₁₄N₄ vs. C₁₅H₁₆FN₅O₄S₂ for the target) leads to lower steric hindrance .

- Binding Affinity : Absence of the aromatic sulfonyl group may weaken interactions with targets requiring π-π stacking .

- Applications : Primarily used as a precursor for more complex derivatives .

1-[(2-Chloro-5-Fluorophenyl)sulfonyl]-4-(1H-Pyrrol-1-yl)piperidine

- Structural Differences : Substitutes the triazole sulfonyl group with a pyrrole ring and introduces a chloro-fluorophenyl group.

- Conformational Flexibility: Pyrrolidine’s five-membered ring vs. piperidine’s six-membered ring alters spatial arrangement, affecting receptor fit .

2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)sulfanyl]-N-(2-Methylphenyl)acetamide

- Structural Differences : Replaces the 4-methyltriazole with a phenyl-substituted triazole and adds an acetamide side chain.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*LogP values predicted using fragment-based methods.

Biological Activity

The compound 1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine ring substituted with sulfonyl groups and a triazole moiety, which is pivotal for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antibacterial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Preliminary studies suggest that this compound may show moderate to strong activity against specific bacterial strains.

- Antifungal Properties : Similar derivatives have demonstrated antifungal activity, suggesting potential applications in treating fungal infections.

Antibacterial Activity

A series of studies have evaluated the antibacterial efficacy of sulfonamide derivatives. For instance, a study on related compounds showed significant inhibition against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other bacterial strains . The mechanism of action is thought to involve interference with bacterial folic acid synthesis.

Table 1: Antibacterial Activity of Related Sulfonamide Compounds

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

The proposed mechanism for the antibacterial activity of sulfonamides involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate. This inhibition leads to a depletion of folate and subsequently impairs nucleic acid synthesis.

Case Studies

In a recent study focused on similar sulfonamide derivatives, researchers synthesized several compounds and evaluated their binding interactions with bovine serum albumin (BSA). The study indicated that strong binding affinity correlates with enhanced biological activity, suggesting that this compound may also exhibit significant binding characteristics that enhance its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.